![molecular formula C9H20 B1604865 2,3,4-Trimethylhexane CAS No. 921-47-1](/img/structure/B1604865.png)
2,3,4-Trimethylhexane
Overview
Description
2,3,4-Trimethylhexane is an organic compound belonging to the class of alkanes. It has the molecular formula C9H20 and a molecular weight of 128.2551 g/mol . This compound is a branched hydrocarbon with three methyl groups attached to the second, third, and fourth carbon atoms of the hexane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trimethylhexane can be synthesized through various methods, including:
Alkylation of Alkanes: One common method involves the alkylation of hexane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2,3,4-trimethylhexene using hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of petroleum fractions followed by fractional distillation to isolate the desired compound. This process is efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethylhexane undergoes several types of chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, it can be oxidized to form carboxylic acids.
Reduction: Reduction reactions are less common for alkanes, but under extreme conditions, hydrogenation can occur.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of ultraviolet light, leading to the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes (if starting from alkenes).
Substitution: Alkyl halides.
Scientific Research Applications
2,3,4-Trimethylhexane has several applications in scientific research, including:
Chemistry: Used as a solvent and a reference compound in gas chromatography.
Biology: Employed in studies involving lipid metabolism and hydrocarbon degradation by microorganisms.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mechanism of Action
The mechanism of action of 2,3,4-trimethylhexane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its hydrophobic nature allows it to interact with lipid membranes and hydrophobic pockets in proteins, making it useful in various biochemical applications.
Comparison with Similar Compounds
- 2,2,4-Trimethylhexane
- 2,3,3-Trimethylhexane
- 2,4,4-Trimethylhexane
Comparison: 2,3,4-Trimethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For example, 2,2,4-trimethylhexane has a different boiling point and reactivity compared to this compound due to the different arrangement of methyl groups. This uniqueness makes this compound valuable in applications requiring specific molecular interactions.
Biological Activity
2,3,4-Trimethylhexane is a branched alkane with significant interest in both industrial applications and biological research. This compound's structure, characterized by three methyl groups attached to a hexane backbone, influences its physical and chemical properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and toxicology.
- Molecular Formula : C₈H₁₈
- Molecular Weight : 114.22 g/mol
- LogP : 3.99 (indicating moderate hydrophobicity)
- Polar Surface Area : 0 Ų (indicating non-polar characteristics)
Biological Activity Overview
Research into the biological activity of this compound reveals various effects, particularly in antimicrobial and antioxidant activities.
Antimicrobial Activity
A study highlighted that this compound is a significant component of essential oils derived from certain plants, which exhibit antibacterial properties against various pathogens. For instance, it was noted to have activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria .
Antioxidant Activity
The compound has also been associated with antioxidant properties. In vitro assays demonstrated that it could scavenge free radicals effectively, contributing to its potential health benefits .
Case Study 1: Antibacterial Efficacy
A detailed analysis of essential oils containing this compound showed a mean zone of inhibition ranging from 20.67 mm to 32.00 mm against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) were found to be between 250 μg/ml to 15.625 μg/ml , indicating potent antibacterial activity .
Bacterial Strain | Mean Zone of Inhibition (mm) | MIC (μg/ml) |
---|---|---|
Staphylococcus aureus | 30.00 | 62.5 |
Escherichia coli | 25.00 | 125 |
Acinetobacter baumannii | 22.50 | 250 |
Pseudomonas aeruginosa | 20.67 | 500 |
Case Study 2: Antioxidant Potential
In antioxidant assays utilizing DPPH and FRAP methods, the essential oils containing this compound exhibited varying levels of efficacy:
Assay Type | IC50 Value (μg/ml) |
---|---|
DPPH | >1000 |
FRAP | 0.31 |
H₂O₂ | 12.33 |
These results indicate that while the compound may not be the strongest antioxidant when assessed via DPPH, it shows promising activity in other assays.
The biological activities of this compound can be attributed to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity in bacterial cells, leading to cell death . Additionally, its antioxidant activity may stem from its capacity to donate electrons and neutralize free radicals .
Properties
IUPAC Name |
2,3,4-trimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-6-8(4)9(5)7(2)3/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTNOQHQISEBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870795 | |
Record name | hexane, 2,3,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921-47-1 | |
Record name | 2,3,4-Trimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trimethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | hexane, 2,3,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-Trimethylhexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030302 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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